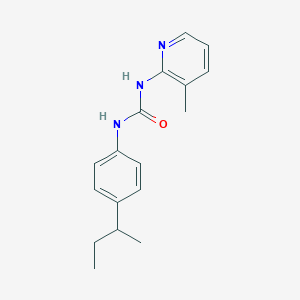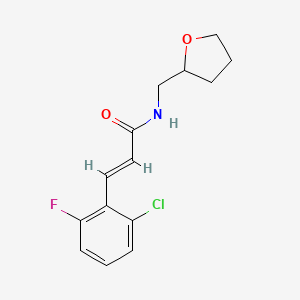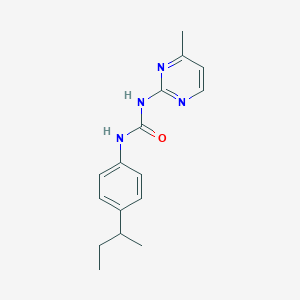
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It is a tyrosine kinase inhibitor that blocks the activity of certain enzymes that promote tumor growth and angiogenesis. Sunitinib was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and has since been used in the treatment of other types of cancer.
作用機序
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea works by inhibiting the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By blocking the activity of these enzymes, N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea prevents the growth and proliferation of cancer cells and inhibits angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, inhibition of angiogenesis, and induction of apoptosis, or programmed cell death. N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in lab experiments, including its ability to selectively inhibit specific receptor tyrosine kinases and its well-established safety profile. However, N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea also has several limitations, including its high cost, its potential for off-target effects, and its limited solubility in water.
将来の方向性
There are several potential future directions for research on N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, including the development of new formulations and delivery methods, the identification of biomarkers that can predict response to treatment, and the investigation of N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea's potential for use in combination with other drugs. Additionally, there is ongoing research into the mechanisms of resistance to N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea and the development of strategies to overcome this resistance. Overall, N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea is a promising drug that has the potential to improve the treatment of cancer, and further research is needed to fully understand its mechanisms of action and potential applications.
合成法
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-sec-butylphenylamine to form a nitroaniline intermediate. This intermediate is then reduced to form the corresponding aniline, which is then reacted with 3-methyl-2-pyridinecarboxylic acid to form the final product.
科学的研究の応用
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has been shown to be effective in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been studied in combination with other drugs for the treatment of breast cancer, lung cancer, and other types of cancer.
特性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-12(2)14-7-9-15(10-8-14)19-17(21)20-16-13(3)6-5-11-18-16/h5-12H,4H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFZPOWMOJOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312662.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5312666.png)
![[1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5312674.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)
![N-[(1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B5312686.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5312695.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)


![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)